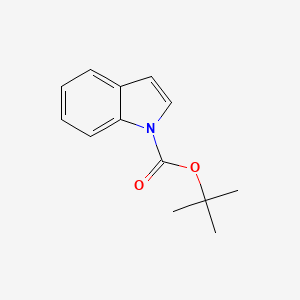

1-Boc-indol

Descripción general

Descripción

1-Boc-indole is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of indole, a nitrogenous heterocyclic aromatic compound found in many natural products. 1-Boc-indole is a versatile building block for the synthesis of various biologically active compounds. It is a highly reactive molecule that can be used for a variety of applications, including drug discovery and development, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Síntesis de Marcos Heterocíclicos

“1-Boc-indol” sirve como un bloque de construcción versátil en la síntesis de diversos marcos heterocíclicos. Su singular aromaticidad y reactividad permiten reacciones de cicloadición, que son atómicamente económicas y cumplen con la química verde. Estas reacciones facilitan la construcción de estructuras complejas como ciclohepta[b]indoles, tetrahidrocarbazoles e indolinas, que son significativas en el desarrollo de moléculas bioactivas .

Funcionalización Catalizada por Metales

El compuesto es fundamental en las reacciones de funcionalización catalizadas por metales. Los avances en esta área han llevado a la funcionalización selectiva en varias posiciones del anillo indol, lo que permite la creación de un amplio espectro de derivados del indol. Estos derivados tienen aplicaciones que van desde la química medicinal hasta la ciencia de los materiales .

Actividad Biológica

Los derivados del indol, incluidos los derivados de “this compound”, son conocidos por sus actividades biológicas. Desempeñan un papel crucial en el tratamiento de diversos trastornos, incluidos el cáncer y las infecciones microbianas. El motivo estructural del indol es un farmacóforo clave en el desarrollo de fármacos dirigidos a una variedad de enfermedades .

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

“this compound” se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son esenciales para crear compuestos biarílicos. Esta reacción es particularmente útil en la síntesis de compuestos con posibles aplicaciones farmacéuticas .

Bencilación Catalizada por Paladio

Esta aplicación implica el uso de “this compound” en reacciones de bencilación catalizadas por paladio. Tales reacciones son cruciales para introducir grupos bencílicos en las moléculas, lo que puede alterar sus propiedades químicas y mejorar su potencial terapéutico .

Síntesis de Hidroxiquinonas

“this compound” se utiliza en la síntesis de hidroxiquinonas mediante el acoplamiento de Suzuki-Miyaura de iluros de fenilidonio. Las hidroxiquinonas son importantes en varios campos, incluidos los farmacéuticos y los colorantes, debido a sus propiedades antioxidantes .

Mecanismo De Acción

Target of Action

1-Boc-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found to contain a variety of biological activities, including antibacterial, antibiotic, anti-inflammatory, analgesic, anticonvulsant, antimalarial, anticancer, antiulcer, antileishmaniasis, contraceptive, antioxidant, etc . These derivatives also have agonistic effects on various receptors such as liver x receptor and 5-HT1D receptor .

Mode of Action

It is known that indole is an electron-rich aromatic system containing an enamine embedded c2–c3 bond and a strong nucleophilic c3 carbon . This reactivity has dictated indole dearomatization methodology development .

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants . Its signaling role between microbes and in the human gut has been discussed . Besides the natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date, has been used with 1-boc-indole . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It is known that indole derivatives have been found to contain a variety of biological activities, including antibacterial, antibiotic, anti-inflammatory, analgesic, anticonvulsant, antimalarial, anticancer, antiulcer, antileishmaniasis, contraceptive, antioxidant, etc .

Action Environment

It is also known that it is sensitive to sources of ignition and requires adequate ventilation .

Análisis Bioquímico

Biochemical Properties

1-Boc-indole plays a significant role in various biochemical reactions, particularly in the synthesis of complex organic molecules. It is commonly used in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, and palladium-catalyzed benzylation . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in the construction of many biologically active compounds.

In biochemical contexts, 1-Boc-indole interacts with several enzymes and proteins. For instance, it can act as a substrate for enzymes involved in the synthesis of indole derivatives, which are known for their diverse biological activities . The nature of these interactions often involves the formation of covalent bonds between the indole ring and the active sites of the enzymes, facilitating the synthesis of more complex molecules.

Cellular Effects

1-Boc-indole has been shown to influence various cellular processes. Indole derivatives, including 1-Boc-indole, are known to exhibit a range of biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects . These compounds can modulate cell signaling pathways, gene expression, and cellular metabolism.

For example, indole derivatives have been reported to interact with nuclear receptors and other signaling molecules, leading to changes in gene expression and cellular responses . These interactions can result in the inhibition of cancer cell proliferation, reduction of inflammation, and suppression of microbial growth.

Molecular Mechanism

The molecular mechanism of action of 1-Boc-indole involves its interaction with various biomolecules at the molecular level. One of the key mechanisms is the inhibition or activation of enzymes involved in metabolic pathways . For instance, 1-Boc-indole can bind to the active sites of enzymes, altering their activity and subsequently affecting the metabolic flux.

Additionally, 1-Boc-indole can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-indole can change over time due to its stability and degradation properties. Studies have shown that 1-Boc-indole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . This degradation can lead to the formation of by-products that may have different biological activities.

Long-term exposure to 1-Boc-indole in in vitro or in vivo studies has shown that it can have sustained effects on cellular function . For example, prolonged treatment with 1-Boc-indole can lead to persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Boc-indole can vary with different dosages in animal models. At low doses, 1-Boc-indole has been shown to exhibit beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage .

Threshold effects have also been observed, where a certain dosage is required to achieve the desired biological activity . Beyond this threshold, increasing the dosage does not necessarily enhance the effects and may instead lead to toxicity.

Metabolic Pathways

1-Boc-indole is involved in several metabolic pathways, particularly those related to the metabolism of indole derivatives . It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the indole ring . This metabolism can lead to the formation of various metabolites that may have different biological activities.

The interaction of 1-Boc-indole with cofactors such as NADH and FADH2 is also important for its metabolic activity . These cofactors facilitate the transfer of electrons during the oxidation process, contributing to the overall metabolic flux.

Transport and Distribution

Within cells and tissues, 1-Boc-indole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the localization and accumulation of 1-Boc-indole within specific cellular compartments.

For example, 1-Boc-indole can be transported into the cytoplasm and nucleus, where it can exert its biological effects . The distribution of 1-Boc-indole within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Boc-indole is crucial for its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide 1-Boc-indole to specific organelles.

For instance, the presence of specific amino acid sequences can direct 1-Boc-indole to the mitochondria, where it can participate in metabolic processes . The localization of 1-Boc-indole within the nucleus can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Propiedades

IUPAC Name |

tert-butyl indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPIFQXNMLDXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393394 | |

| Record name | 1-Boc-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75400-67-8 | |

| Record name | 1-Boc-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butoxycarbonyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Boc-indole in organic synthesis, particularly in the context of the provided research?

A: 1-Boc-indole serves as a valuable starting material for synthesizing more complex molecules. The research highlights its use in a two-step synthesis of an indole-3-acetic acid derivative [], a key intermediate of the plant hormone auxin. This synthesis involves an iridium-catalyzed C-H borylation of 1-Boc-indole followed by a palladium-catalyzed cross-coupling reaction [].

Q2: Can you elaborate on the conversion of 1-Boc-indoles to 1-Boc-oxindoles as mentioned in the research?

A: While the provided abstracts [, ] don't offer specifics about the conversion process, the titles suggest a chemical transformation where 1-Boc-indoles are used to synthesize 1-Boc-oxindoles. This likely involves oxidation of the indole ring system to yield the corresponding oxindole structure, while retaining the Boc protecting group. Further investigation into the full research articles would be necessary to uncover the detailed reaction conditions and mechanism.

Q3: How does the photoassisted cross-coupling reaction described in the research impact the use of 1-Boc-indole?

A: The research focuses on a novel photoassisted Suzuki-Miyaura cross-coupling reaction using visible light []. While not directly applied to 1-Boc-indole in this specific research, this methodology could potentially be adapted for similar transformations using 1-Boc-indole derivatives possessing α-chloroacetyl groups. This could open new avenues for synthesizing diverse indole-based compounds with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)